Methanedithiol

Descripción

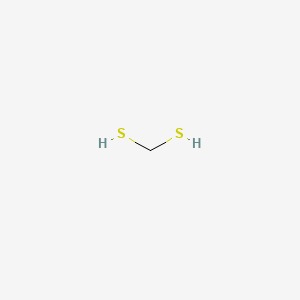

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6725-64-0 |

|---|---|

Fórmula molecular |

CH4S2 |

Peso molecular |

80.18 g/mol |

Nombre IUPAC |

methanedithiol |

InChI |

InChI=1S/CH4S2/c2-1-3/h2-3H,1H2 |

Clave InChI |

INBDPOJZYZJUDA-UHFFFAOYSA-N |

SMILES |

C(S)S |

SMILES canónico |

C(S)S |

Densidad |

0.827-0.831 |

Otros números CAS |

6725-64-0 |

Descripción física |

Colourless liquid; Pungent odou |

Pictogramas |

Flammable |

Solubilidad |

Soluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Methanedithiol and Its Analogues

Direct Synthetic Approaches to Methanedithiol

The most fundamental method for synthesizing this compound involves the direct reaction of its constituent C1 and sulfur precursors. This approach is conceptually straightforward but requires careful control of reaction conditions to achieve viable yields.

CH₂O + 2 H₂S → H₂C(SH)₂ + H₂O wikipedia.org

This reaction is exothermic, with an approximate enthalpy change (ΔH) of -45 kJ/mol. vulcanchem.com While direct, the synthesis is complicated by the inherent instability of this compound and the tendency for side reactions to occur. vulcanchem.comwikipedia.org

Reaction Mechanisms and Pathways in this compound Formation

The formation of this compound from formaldehyde (B43269) and hydrogen sulfide (B99878) is understood as a nucleophilic addition of hydrogen sulfide to the carbonyl carbon of formaldehyde. Geminal dithiols are generally derived from aldehydes and ketones through this mechanism. wikipedia.org The process likely proceeds via the formation of a hemithioacetal intermediate, followed by a second addition of hydrogen sulfide to yield the final product.

A significant competing reaction pathway is the formation of the cyclic trimer, 1,3,5-trithiane. vulcanchem.comwikipedia.org This trimerization can occur under acidic conditions and represents a major challenge in maximizing the yield of the desired this compound. vulcanchem.com The reaction is as follows:

3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S wikipedia.org

The instability of this compound means it can readily decompose, releasing hydrogen sulfide and the transient, highly reactive species thioformaldehyde (B1214467). wikipedia.orggoogle.com This thioformaldehyde typically oligomerizes, further complicating the reaction mixture and reducing the yield of the target compound. wikipedia.org

Catalytic Systems in this compound Synthesis

While the direct synthesis of this compound is often performed non-catalytically under high pressure, the principles of acid-base catalysis are relevant to the underlying carbonyl-thiol reaction chemistry. vulcanchem.comchemmethod.com The reaction can be influenced by the pH of the reaction medium; for instance, the reaction of H₂S with triazine compounds to form byproducts is initiated by protonation, highlighting the role of acid catalysis in related systems. researchgate.net

Although specific industrial catalysts for the direct conversion of formaldehyde to this compound are not widely reported in the literature, research into related areas suggests potential avenues. This includes:

Biological Systems: this compound has been detected in trace amounts in certain plant species, where it is believed to form via the enzymatic decomposition of sulfur-containing precursors. vulcanchem.com This points to the potential for biocatalytic or enzyme-mimicking systems for its synthesis.

Heteropoly Compounds: Certain transition metal-substituted heteropoly compounds have been shown to be effective for the removal and conversion of hydrogen sulfide, indicating their potential applicability in activating H₂S for synthesis. aaqr.org

It is important to distinguish the synthesis of this compound from the well-catalyzed industrial production of methanethiol (B179389) (CH₃SH), which employs catalysts like tungsten or molybdenum sulfides on alumina (B75360) supports. researchgate.net

Indirect Routes to this compound via Precursor Transformations

Indirect methods for generating this compound often involve the controlled decomposition or transformation of more stable precursor molecules. These routes are particularly valuable in contexts where in situ generation of the reactive dithiol is required, such as in biological systems or materials science.

Reduction Strategies for Dithioester and Related Precursors

The generation of this compound from dithioester-like precursors is a key strategy, particularly for its controlled release. While not a classical reduction in all cases, the transformation involves the cleavage of a more stable precursor to yield the unstable gem-dithiol.

One prominent example is the use of thiol-activated gem-dithiol donors (TAGDDs). nih.gov These are typically acylated gem-dithiols, which can be considered dithioester derivatives. In the presence of a thiol like cysteine, a thiol exchange reaction occurs, releasing the unstable gem-dithiol intermediate, which then decomposes to liberate hydrogen sulfide. nih.govnsf.gov The mechanism involves an initial thiol exchange, followed by an S-to-N acyl transfer, which drives the reaction forward. nih.gov

| Precursor Type | Activation Trigger | Mechanism | Reference |

| Acyl-protected gem-dithiols (TAGDDs) | Thiols (e.g., Cysteine) | Thiol exchange followed by S-to-N acyl transfer to release the gem-dithiol. | nih.gov |

| Dithioesters | Thiols (e.g., Cysteine) | Nucleophilic attack by cysteine leads to an unstable intermediate that releases H₂S. | nih.gov |

| Thionoesters | Thiols (e.g., Cysteine) | Initial nucleophilic attack generates a dithioester intermediate, which then cyclizes and releases H₂S. | scispace.com |

This strategy allows for the controlled, triggered release of the gem-dithiol, which is advantageous for applications requiring precise delivery. nsf.gov

Conversion of Sulfur-Containing Feedstocks to this compound

Various sulfur-containing compounds can serve as feedstocks for the indirect synthesis of this compound or its derivatives.

Dithiazines: A notable indirect route is the decomposition of dithiazine, a byproduct formed when triazine-based scavengers are used to remove hydrogen sulfide from industrial gas streams. researchgate.netresearchgate.net It is hypothesized that under certain conditions, the dithiazine polymer can decompose, leading to the formation of this compound, which contributes to the formation of fouling by creating carbon-sulfur chain linkages. researchgate.netscispace.com

Carbon Disulfide (CS₂): Carbon disulfide is a fundamental sulfur-containing feedstock. While its direct hydrogenation typically yields methanethiol (CH₃SH), more complex pathways can produce this compound derivatives. researchgate.nettum.de For example, CS₂ can be reacted with deprotonated azolium salts to form azol(in)ium-2-dithiocarboxylate ligands. These ligands, when coordinated to a metal center like gold(III), can be subsequently transformed into (methoxy)methanedithiolate complexes upon reaction with methanol (B129727). rsc.org This multi-step process represents a conversion of carbon disulfide into a stable this compound analogue.

Optimization and Mechanistic Refinement of this compound Synthetic Protocols

Improving the efficiency and understanding of this compound synthesis is a key focus of current research. This involves both the optimization of existing protocols and the detailed mechanistic investigation of the reaction pathways.

Recent advancements in flow chemistry have been applied to the direct synthesis of this compound from formaldehyde and hydrogen sulfide. By carefully controlling reaction parameters, such as maintaining hydrogen sulfide partial pressures above 3 atm and temperatures below 40°C, yields have been improved to 68%. vulcanchem.com This represents a significant enhancement over traditional batch processes, which are often hampered by competing side reactions.

Table: Optimization of Direct this compound Synthesis

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| H₂S Partial Pressure | > 3 atm | 68% | vulcanchem.com |

| Temperature | < 40°C | 68% | vulcanchem.com |

Mechanistic refinement through computational and experimental studies provides deeper insight into these transformations. Density Functional Theory (DFT) calculations have been employed to explore the mechanism of transforming dithiocarboxylate complexes into (methoxy)methanedithiolate complexes. rsc.org These studies can elucidate transition states and reaction intermediates, guiding the rational design of more efficient synthetic routes. rsc.org Similarly, detailed mechanistic models have been proposed and verified for the formation of this compound as a decomposition product from H₂S scavengers, helping to explain and potentially control unwanted side reactions in industrial processes. researchgate.net

Principles of Green Chemistry Applied to this compound Production

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of increasing importance, aiming to develop more sustainable and environmentally benign processes. While research specifically targeting the green production of this compound is emerging, broader studies on thiol synthesis offer valuable insights into potential methodologies.

A core principle of green chemistry is the use of safer, more environmentally friendly solvents. Water has been identified as a green medium for various reactions involving thiols. For example, the alkylation of thiols to produce thioethers can be efficiently carried out in water at room temperature, offering a simple and practical green system. jmaterenvironsci.com

Catalysis plays a pivotal role in green synthesis by enabling reactions under milder conditions and with greater selectivity.

Organocatalysis : Bulky N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the synthesis of organosulfur compounds from ynals and thiols. nih.govmdpi.com This metal-free approach allows for the formation of products in high yields (often above 86%) under mild conditions. nih.govmdpi.com

Molybdenum Catalysis : A sustainable protocol for the selective oxidation of thiols utilizes an anionic polyoxomolybdate catalyst with hydrogen peroxide or air as the oxidant. rsc.org This method is scalable, operationally simple, and demonstrates good chemoselectivity. rsc.org

Photocatalysis : The use of visible light as a renewable energy source is a key green strategy. A photocatalytic oxidative radical addition has been developed for the synthesis of α-keton thiol esters from thioic acids and alkenes. acs.org This reaction uses an inexpensive organic photocatalyst, oxygen as a green oxidant, and ethyl acetate (B1210297) as a green solvent, with water being the only byproduct. acs.org

Table of Mentioned Compounds

Sophisticated Spectroscopic and Analytical Characterization Methodologies for Methanedithiol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Dithiol Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. wikipedia.org For dithiol systems, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

While methanedithiol's inherent instability complicates direct experimental analysis in standard solvents, NMR studies on more stable, substituted gem-dithiols provide valuable comparative data. nih.gov For instance, in studies of 1,3-diphenylpropane-2,2-dithiol, ¹H NMR was instrumental in confirming the gem-dithiol structure and monitoring its stability and decomposition in various solutions. nih.gov In deuterated solvents like D₂O, the acidic thiol protons (SH) of a dithiol would exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum, a characteristic feature confirming their presence. The methylene (B1212753) protons (CH₂) of this compound are expected to appear as a singlet in the ¹H NMR spectrum. Predicted ¹H NMR data for this compound in D₂O suggests a chemical shift (δ) for the CH₂ protons around 3.2 ppm. vulcanchem.com

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) in D₂O (ppm) | Source |

|---|---|---|

| ¹H (CH₂) | ~3.2 | vulcanchem.com |

| ¹³C (CH₂) | ~3.2 | hmdb.ca |

Vibrational Spectroscopy Methodologies (Infrared and Raman) for this compound Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key functional groups exhibit characteristic absorption bands. For this compound, the most prominent and diagnostic absorption is the S-H stretching vibration, which typically appears in the region of 2550–2600 cm⁻¹. vulcanchem.com Another significant band is the C-S stretching vibration, expected around 710 cm⁻¹. vulcanchem.com Fourier Transform Infrared (FTIR) spectroscopy, a modern variant of IR spectroscopy, offers higher resolution and sensitivity. FTIR studies on the adsorption of related thiols like methanethiol (B179389) on surfaces have shown how the positions of these bands can shift upon interaction or dissociation, providing insights into reaction mechanisms. rsc.org

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. The S-H stretch is also observable in Raman spectra, and the S-S bond in potential oxidation byproducts (disulfides) gives a characteristic Raman signal. The combination of IR and Raman spectroscopy can give a more complete picture of the vibrational properties of this compound and its derivatives.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|

| S-H Stretch | 2550 | vulcanchem.com |

| C-S Bend/Stretch | 710 | vulcanchem.com |

Advanced Mass Spectrometric Approaches for this compound and its Byproducts

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective technique. In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. swgdrug.org The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 80, corresponding to its molecular weight. nist.gov The fragmentation pattern would provide further structural confirmation. Predicted GC-MS data for this compound shows a prominent peak at m/z 80. hmdb.ca

Electrospray ionization (ESI-MS) is a softer ionization technique that is useful for analyzing less volatile or thermally fragile byproducts and derivatives of this compound. researchgate.net For example, ESI-MS has been used to study the reaction pathways of related sulfur compounds. researchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment specific ions generated in the initial mass analysis, providing more detailed structural information and helping to identify unknown byproducts in complex mixtures. researchgate.net

Chromatographic Separation and Quantification Methods for this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile and reactive compound like this compound, gas chromatography (GC) is a primary method for separation and analysis. nist.gov

Gas Chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. swgdrug.org When coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a mass spectrometer (as in GC-MS), GC can be used for the quantification of this compound. mdpi.com The retention time, the time it takes for the compound to pass through the column, is a characteristic property that aids in its identification. swgdrug.org The NIST Chemistry WebBook lists gas chromatography as an available data type for this compound. nist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for non-volatile or thermally unstable derivatives of this compound or its byproducts. acs.org Thiols often require derivatization to be detected by common HPLC detectors like UV-Vis or fluorescence detectors. acs.orgscispace.comrsc.org For instance, reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) or 4,4′-dithiodipyridine (DTDP) react with thiols to produce chromophoric or fluorophoric derivatives that can be readily quantified. acs.orgnih.govresearchgate.net HPLC methods have been developed for the simultaneous analysis of various thiols and disulfides in complex biological samples. rsc.orgnih.gov

X-ray Diffraction Methodologies for Methanedithiolate Complexes and Derivatives

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the instability of pure this compound makes its crystallization and structural analysis challenging, the structures of its stable metal complexes, known as methanedithiolates, have been successfully determined using single-crystal X-ray diffraction.

These studies provide definitive information on bond lengths and angles within the coordinated methanedithiolate ligand. For example, the crystal structure of [{Re₂(μ-H)(CO)₈}₂(μ₄-S₂CH₂)] revealed that the methanedithiolate ligand bridges two dinuclear rhenium units. rsc.orgrsc.org In this complex, each sulfur atom of the methanedithiolate ligand bridges two rhenium atoms. rsc.orgrsc.org Similarly, the structure of [(dppm)₂Ru(η²-S₂CH₂)] showed the methanedithiolate ligand coordinated to a single ruthenium center in a bidentate fashion through its two sulfur atoms. acs.org X-ray diffraction studies on various transition-metal complexes containing the methanedithiolate ligand have provided fundamental insights into its coordination chemistry. researchgate.netias.ac.inresearchgate.net

Table 3: Selected Bond Parameters for a Methanedithiolate Ligand in a Rhenium Complex

| Parameter | Value | Complex | Source |

|---|---|---|---|

| Average Re-S bond length | 2.475 Å | [{Re₂(μ-H)(CO)₈}₂(μ₄-S₂CH₂)] | rsc.org |

| S(1)-C-S(2) angle | Not specified in abstract | [{Re₂(μ-H)(CO)₈}₂(μ₄-S₂CH₂)] |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in this compound Chemistry

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study species that have unpaired electrons, such as free radicals. The chemistry of thiols often involves the formation of thiyl radicals (RS•) as key intermediates. wikipedia.org

The homolytic cleavage of the S-H bond in this compound would generate the •SCH₂SH radical or the CH₂(S•)₂ diradical. These radical species are highly reactive but can be studied using EPR. The technique provides information about the electronic structure and environment of the unpaired electron. While direct EPR studies on this compound radicals are scarce in the literature, the extensive research on other thiyl radicals provides a solid foundation for what to expect. nih.govmdpi.com Thiyl radicals are known to be involved in various chemical and biological processes, including polymerization and protein modification. wikipedia.orgnih.gov EPR can be used to characterize these transient intermediates, helping to elucidate reaction mechanisms. libretexts.org For instance, EPR has been used to study vanadium complexes with thiolate ligands, where the paramagnetic nature of the metal center provides a handle for EPR analysis. researchgate.net

Hyphenated Analytical Techniques in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures containing this compound and its byproducts.

The most relevant hyphenated technique for this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the high-resolution separation capability of GC with the definitive identification power of MS. mdpi.com GC-MS is ideal for identifying and quantifying volatile sulfur compounds, including this compound, in various matrices, such as in the headspace of food products where it contributes to the aroma. vulcanchem.com

Another important hyphenated technique is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). acs.org This method is particularly suited for the analysis of less volatile or thermally labile derivatives of this compound that may be present in biological or environmental samples. The initial HPLC separation prevents ion suppression effects in the mass spectrometer, while the MS/MS detection provides high selectivity and sensitivity for quantification. acs.org These sophisticated hyphenated methods are essential for trace-level analysis and for unraveling the complex chemistry of this compound in real-world systems. scholaris.ca

Computational and Theoretical Investigations of Methanedithiol Molecular Systems

Quantum Chemical Calculations on Methanedithiol Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound. These methods, ranging from ab initio techniques to density functional theory, offer a microscopic understanding of the molecule's behavior.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a foundational approach to studying this compound. numberanalytics.comopenaccessjournals.com The Hartree-Fock (HF) method is a primary ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com However, the HF method does not fully account for electron correlation, which is the interaction between electrons. numberanalytics.com

Post-Hartree-Fock methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MPn), are designed to incorporate electron correlation and provide more accurate results than HF calculations. numberanalytics.comuba.arwikipedia.org These methods are computationally more demanding, and their application to this compound in published literature is not extensive. ornl.gov The increased accuracy of post-Hartree-Fock methods is crucial for precise predictions of molecular properties. uba.ar For instance, the CBS-QB3 composite method has been noted for its ability to provide more accurate computed values for related disulfide bond energies compared to some DFT functionals, though at a significant computational cost. nih.gov

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules like this compound due to its balance of accuracy and computational efficiency. numberanalytics.comopenaccessjournals.com DFT calculations have been employed to investigate the stereoelectronic effects and conformational behavior of this compound. One study focused on the stereoelectronic effects related to the anomeric effect on the conformational behavior of this compound, utilizing DFT and Natural Bond Orbital (NBO) analysis to examine spatial isomers.

In a theoretical study concerning the oxidation of this compound to form a polydisulfide oligomer, DFT calculations at the B3LYP/6-31G(d) level were used. nih.gov This research highlighted that while DFT is a powerful tool, certain functionals might underestimate specific energetic properties, such as disulfide bond dissociation energies. nih.gov DFT has also been applied to understand the electronic structure and bonding nature of bimetallic thiolate complexes containing methanedithiolate ligands, with the B3LYP/def2-TZVP level of theory showing good agreement with experimental X-ray crystallographic data for related structures. researchgate.net

Ab Initio and Post-Hartree-Fock Methods Applied to this compound

Molecular Dynamics Simulations of this compound Interactions and Dynamics

While molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions, there is a limited amount of published research specifically detailing MD simulations of this compound. openaccessjournals.comnih.gov In principle, MD simulations could provide valuable insights into the dynamics of this compound in various environments, complementing static quantum chemical calculations. nih.gov

Conformational Analysis of this compound Using Computational Methods

Computational methods are crucial for analyzing the different spatial arrangements (conformations) of this compound. DFT calculations have been a primary tool for investigating the conformational preferences of this molecule. A study on the stereoelectronic effects in this compound explored its conformational behavior, suggesting the presence of different spatial isomers.

In studies of related compounds, such as dinuclear gold(I) complexes with a this compound bis(phosphine) ligand, DFT calculations have been used to determine the preferred conformations, finding that a synclinal conformation is dominant in the complexes. For this compound itself, theoretical investigations into its oxidation to form polydisulfides have also considered various conformations, noting that some non-helical structures can be energetically more stable than helical ones by several kcal/mol. nih.gov These studies underscore the importance of computational analysis in understanding the complex potential energy surface of molecules containing the this compound moiety.

Computational Prediction of this compound Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. numberanalytics.comnumberanalytics.com Reactivity-based approaches often use descriptors derived from the electronic structure of a molecule to predict its susceptibility to metabolic transformations or other chemical reactions. nih.gov

For instance, DFT calculations have been used to show that the oxidation of this compound can lead to the formation of a polydisulfide oligomer. nih.gov This type of computational study helps in understanding the reaction pathways at a molecular level. While specific, comprehensive studies on the prediction of all likely reaction pathways of this compound are not abundant, the methodologies for such predictions are well-established. These methods often involve calculating activation energies and reaction energies for proposed pathways to determine the most favorable routes. smu.edu

Theoretical Spectroscopic Predictions for this compound

Computational methods are frequently used to predict and interpret the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. numberanalytics.com The Human Metabolome Database provides predicted IR and NMR spectra for this compound, which can serve as a reference for experimental studies.

The theoretical prediction of vibrational spectra, often using DFT, can help in the assignment of experimentally observed vibrational bands. nih.govresearchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often within a DFT framework. faccts.de For flexible molecules, obtaining accurate theoretical spectra can be challenging as it may require averaging over multiple conformations. nih.gov Advanced techniques, such as combining machine learning with DFT calculations, are emerging to tackle this complexity. nih.gov

Table 4.5.1: Predicted ¹H-NMR Chemical Shifts for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| H1 | 2.18 |

| H2 | 2.18 |

| H3 | 1.99 |

| H4 | 1.99 |

Source: Human Metabolome Database

Table 4.5.2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 23.3 |

Source: Human Metabolome Database

Table 4.5.3: Predicted Major IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond |

|---|---|---|

| 2570 | Strong | S-H stretch |

| 2950 | Medium | C-H stretch |

| 1420 | Medium | CH₂ scissoring |

| 1250 | Medium | CH₂ wagging |

Source: Synthesized from general spectroscopic principles and publicly available predicted data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Dithiol Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to develop mathematical models that correlate the molecular structure of compounds with their physicochemical properties or biological activities. nih.gov These models are built using a "training set" of molecules for which the property of interest has been experimentally measured. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then employed to establish a relationship between the property and calculated molecular descriptors. researchgate.netresearchgate.net The predictive power of these models is rigorously tested through internal and external validation techniques. researchgate.netmdpi.com

While this compound itself is a simple molecule, more complex dithiol analogues, such as 1,2-dithiole-3-thiones and their derivatives, have been the subject of detailed QSPR and QSAR investigations. researchgate.netresearchgate.net These studies aim to predict properties like lipophilicity and biological activities based on structural and electronic features. researchgate.netresearchgate.net

Detailed Research Findings

Research in this area has focused on identifying which molecular descriptors are most influential in predicting specific properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and can be calculated from its two-dimensional or three-dimensional representation. nih.gov

One key property often modeled is lipophilicity, typically expressed as the logarithm of the partition coefficient (log P). researchgate.net Lipophilicity is crucial for understanding the transport and distribution of a compound within biological systems. researchgate.net Studies on 1,2-dithiole (B8566573) derivatives have successfully modeled log P values, demonstrating a strong correlation between experimentally determined values and those calculated using theoretical fragmental methods. researchgate.netasianpubs.org

The table below illustrates the types of data used in QSPR studies to model the lipophilicity of various dithiole analogues.

| Dithiol Analogue Structure | Key Substituents | Property Modeled | Finding |

|---|---|---|---|

| 1,2-Dithiole-3-thione | -H, -CH3, Phenyl | Lipophilicity (log P) | Good agreement found between experimental log P and values calculated from fragmental constants. researchgate.netasianpubs.org |

| 1,2-Dithiol-3-one | Various | Lipophilicity (log P) | Found to be more hydrophilic than the corresponding dithiolethiones. researchgate.netasianpubs.org |

| 1,2-Dithiole-3-imine | N-p-nitrophenyl, 5-phenyl | Lipophilicity (log P) | Experimental determination helped in deriving the fragmental constant for the imine group. researchgate.net |

Beyond lipophilicity, QSAR models have been developed to predict the biological activities of 1,2-dithiole-3-thione analogues, which are known as potent inducers of detoxication enzymes. researchgate.netresearchgate.net These models utilize a range of quantum chemical descriptors calculated through methods like Density Functional Theory (DFT). researchgate.netmdpi.com For example, a study on nineteen 1,2-dithiole-3-thione analogues used MLR to build models for predicting the specific activity of quinone reductase and the production of growth hormone. researchgate.net The predictivity of the models was confirmed using cross-validation and an external test set of molecules. researchgate.netresearchgate.net

The following table summarizes the molecular descriptors that were found to be significant in these QSAR models.

| Activity Modeled | Significant Molecular Descriptors Used in the QSAR Model | Reference |

|---|---|---|

| Specific Activity of Quinone Reductase | qS2, qC3, qC5, qS6 (partial charges), DM (Dipole Moment), Pol (Polarizability), logP, MV (Molecular Volume), SAG (Surface Area), HE (Hydration Energy), EHOMO (Energy of HOMO) | researchgate.net |

| Production of Growth Hormone | qS1, qS2, qC3, qC4, qC5, qS6 (partial charges), DM (Dipole Moment), Pol (Polarizability), logP, MV (Molecular Volume), SAG (Surface Area), HE (Hydration Energy), EHOMO (Energy of HOMO) | researchgate.net |

These findings underscore the utility of QSPR/QSAR in understanding how specific structural modifications affect the properties and activities of dithiol analogues. By identifying key molecular descriptors, these models provide valuable insights for the rational design of new compounds with desired characteristics.

Reactivity and Mechanistic Pathways of Methanedithiol Transformations

Nucleophilic Reactivity of Methanedithiol

The sulfur atoms in this compound possess lone pairs of electrons, rendering the molecule nucleophilic. The acidity of the S-H bonds allows for the formation of a thiolate anion, a potent nucleophile that readily attacks electrophilic centers.

The thiol-ene reaction is a prominent addition reaction involving thiols and unsaturated carbon-carbon bonds (enes). wikipedia.org This reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

Free-Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical is formed from the thiol. wikipedia.org This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates a thiyl radical, propagating the chain reaction. wikipedia.org While specific studies on this compound's participation in radical-mediated thiol-ene reactions are not extensively detailed in the provided results, the general mechanism is a cornerstone of thiol chemistry. wikipedia.orgmdpi.com

Michael Addition: In the presence of a base, the thiol can be deprotonated to form a thiolate, which then acts as a nucleophile in a conjugate addition to an electron-deficient alkene (e.g., α,β-unsaturated carbonyl compounds). This reaction is catalyzed by both primary and tertiary amines, as well as phosphines. rsc.org Phosphine catalysts, in particular, have been shown to be highly efficient, leading to complete conversion in minutes under optimized conditions. rsc.org

The versatility of the thiol-ene reaction makes it a "click chemistry" process, characterized by high yields, stereoselectivity, and rapid reaction rates. wikipedia.org

This compound reacts with carbonyl compounds, such as aldehydes and ketones, to form dithioketals (or dithioacetals). This reaction is a cornerstone of organic synthesis, often used for the protection of carbonyl groups. The reaction typically proceeds via acid catalysis, where the carbonyl oxygen is protonated, enhancing its electrophilicity. The nucleophilic sulfur atoms of this compound then attack the carbonyl carbon.

A key example is the reaction of this compound with formaldehyde (B43269), which can also lead to the formation of trithiane, a cyclic trimer, through a competing reaction pathway. wikipedia.org

Table 1: Key Reactions Involving the Nucleophilic Character of this compound

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| Thiol-Ene (Radical) | Alkene | Thioether | Light, heat, or radical initiator |

| Thiol-Ene (Michael) | α,β-Unsaturated Carbonyl | Thioether | Base (e.g., amines, phosphines) |

Thiol-Ene Reactions and Related Additions Involving this compound

Electrophilic Behavior of this compound-Derived Species

While this compound itself is primarily nucleophilic, its derivatives can exhibit electrophilic behavior. Oxidation of the thiol groups can lead to the formation of species such as sulfenyl halides or disulfides. These oxidized sulfur species can then react with nucleophiles. For instance, an electrophilic Br-Br molecule can interact with an electron-rich species to form a π-complex, initiating an addition reaction. wikipedia.org

Radical Reactions and Homolytic Cleavage Involving this compound

The S-H bonds in this compound can undergo homolytic cleavage when subjected to energy in the form of heat or light, resulting in the formation of thiyl radicals. lumenlearning.comegrassbcollege.ac.in This process is the initiation step in many radical chain reactions. lumenlearning.comlibretexts.org

Radical chain reactions consist of three main phases:

Initiation: The initial formation of a radical species through homolytic cleavage. lumenlearning.comlibretexts.org

Propagation: The newly formed radical reacts with a stable molecule to generate another radical, continuing the chain. lumenlearning.comlibretexts.org

Termination: Two radical species react with each other to form a stable, non-radical product, ending the chain. lumenlearning.comlibretexts.org

The stability of the resulting carbon-centered radical influences the reaction pathway. In the context of substituted alkanes, tertiary radicals are more stable than secondary, which are more stable than primary radicals. universalclass.com The chlorination of methane (B114726) with Cl₂ and light is a classic example of a free-radical substitution reaction that proceeds through this type of mechanism. masterorganicchemistry.com

Cyclization and Polymerization Reactions of this compound

The bifunctional nature of this compound, possessing two thiol groups, makes it a key monomer in polymerization and cyclization reactions.

Polymerization: this compound can undergo condensation polymerization with various electrophiles. For example, reaction with dihalides or other bifunctional electrophiles can lead to the formation of poly(thioacetals).

Cyclization: Intramolecular reactions or reactions with other molecules can lead to the formation of cyclic sulfur-containing compounds. A significant reaction is the self-condensation of this compound, particularly in the presence of an acid catalyst, to form 1,3,5-trithiane, a stable six-membered ring. annualreviews.org This reaction competes with the formation of dithioacetals when this compound reacts with formaldehyde. wikipedia.org The enzymatic transformation of djenkolic acid in stinky beans leads to the formation of this compound, which then oxidizes and self-condenses to produce cyclic polysulfides like 1,2,4-trithiolane (B1207055) and 1,2,4,6-tetrathiepane. annualreviews.org

Oxidation and Reduction Chemistry of this compound

The sulfur atoms in this compound can exist in various oxidation states, making its oxidation and reduction chemistry particularly rich.

Oxidation: Oxidation is defined as the loss of electrons, addition of oxygen, or removal of hydrogen. libretexts.orgbyjus.com The thiol groups of this compound can be oxidized by a variety of oxidizing agents, such as hydrogen peroxide or oxygen, to form disulfides. In this process, each sulfur atom loses a hydrogen atom and forms a sulfur-sulfur bond. Further oxidation can lead to the formation of sulfinic acids and ultimately sulfonic acids. In redox reactions, the substance that causes oxidation is the oxidizing agent. libretexts.org

Reduction: Reduction is defined as the gain of electrons, removal of oxygen, or addition of hydrogen. libretexts.orgbyjus.com The disulfide bond in oxidized this compound derivatives can be reduced back to the two thiol groups using a suitable reducing agent. The substance that causes reduction is the reducing agent. libretexts.org

Redox reactions involve the simultaneous occurrence of oxidation and reduction. ncert.nic.inyoutube.com The transfer of electrons is a key feature of these reactions. byjus.comyoutube.com

Table 2: Oxidation States of Sulfur in this compound and its Derivatives

| Compound/Functional Group | Oxidation State of Sulfur |

|---|---|

| This compound (-SH) | -II |

| Disulfide (-S-S-) | -I |

| Sulfenic Acid (-SOH) | 0 |

| Sulfinic Acid (-SO₂H) | +II |

Coordination Chemistry of this compound with Transition Metal Centers

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to a surrounding array of molecules or ions, known as ligands. wikipedia.org Transition metals, with their partially filled d-orbitals, are particularly prone to forming such coordination complexes. libretexts.orgebsco.com The bonding in these complexes is typically described as a coordinate covalent bond, where the ligand (a Lewis base) donates a pair of electrons to the metal center (a Lewis acid). pressbooks.pubhawaii.edu this compound (H₂C(SH)₂), a simple gem-dithiol, possesses two sulfur atoms, each with lone pairs of electrons, making it a capable ligand for coordinating with transition metal centers. wikipedia.orgnih.gov The sulfur atoms act as soft donor sites, showing a preference for binding to soft metal ions. The ability of both thiol groups to bind to a single metal center allows this compound to function as a bidentate ligand, forming a stable chelate ring. nih.gov

This compound as a Ligand in Organometallic Chemistry

Organometallic chemistry is a subdiscipline that bridges organic and inorganic chemistry, focusing on compounds that contain at least one direct bond between a carbon atom and a metal. wikipedia.org While this compound itself primarily coordinates to metals through its sulfur atoms, its derivatives are integral to the study of certain organometallic complexes. In these cases, the complex is considered organometallic if other ligands present form metal-carbon bonds, or if the this compound-derived ligand itself is part of a larger organic framework that bonds to the metal through carbon. wikipedia.org

A notable example involves the in-situ formation of a methanedithiolate derivative that coordinates to a gold(III) center. rsc.org In these systems, an azol(in)ium-2-dithiocarboxylate ligand reacts with methanol (B129727) to form an azol(in)ium-2-(methoxy)methanedithiolate ligand. This newly formed ligand then binds to the Au(III) metal center in a bidentate fashion through both sulfur atoms, a coordination mode denoted as κ²S,S. rsc.orgrsc.org These resulting gold(III) compounds are classified as cyclometallated complexes, which feature a ligand that bonds to a metal center to form a ring structure. rsc.org The coordination environment around the gold(III) ion in these complexes is typically square planar. rsc.orgrsc.org

| Complex Type | Metal Center | Ligand | Coordination Mode | Resulting Geometry |

|---|---|---|---|---|

| Cyclometallated Gold(III) Complex | Au(III) | Azol(in)ium-2-(methoxy)methanedithiolate | κ²S,S | Square Planar rsc.orgrsc.org |

Mechanistic Aspects of this compound-Metal Complex Formation

The formation of this compound-metal complexes can proceed through various mechanistic pathways, often involving the transformation of a precursor ligand at the metal center. A well-studied mechanism is the conversion of gold(III) dithiocarboxylate complexes into gold(III) (methoxy)methanedithiolate complexes. rsc.org This transformation, monitored by techniques such as ³¹P-NMR and elucidated through Density Functional Theory (DFT) calculations, provides insight into the reaction steps. rsc.org

The process begins with a gold(III) precursor complex, such as trans-[Au(dppta)(azdtc-Cl)] (dppta = 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylphosphino)thioxanthene; azdtc = azol(in)ium-2-dithiocarboxylate). When this complex is dissolved in methanol, a series of steps unfolds: rsc.org

Ligand Metathesis: The first step involves the substitution of the chloride ligand on the gold center by a methoxy (B1213986) group from the methanol solvent. This occurs via a transition state with a moderate activation energy (approx. 10 kcal mol⁻¹) to form a gold methoxide (B1231860) intermediate (I1). rsc.org

Intermediate Formation: This attack leads to the formation of a new intermediate (I2) where a (methoxy)methanedithiolate group has been formed. In this intermediate, the new ligand is bound to the gold center in a monodentate fashion (κ¹S), and the former attacking methanol molecule also remains coordinated to the metal. rsc.org

Ring Closure: The final step is the displacement of the coordinated methanol molecule by the second, non-coordinated sulfur atom of the dithiolate group. This ligand substitution proceeds through an associative interchange mechanism, resulting in the formation of the final, thermodynamically stable κ²S,S-chelated product. rsc.org

| Step | Description | Key Species | Energetics (Relative to I1) |

|---|---|---|---|

| 1 | Nucleophilic attack of methanol on CS₂ group | Transition State (TS) | ~ +19 kcal mol⁻¹ (Rate-determining) |

| 2 | Formation of monodentate intermediate | Intermediate (I2) with κ¹S-dithiolate | ~ +12 kcal mol⁻¹ |

| 3 | Ring closure via methanol displacement | Transition State (TS4) | ~ +16 kcal mol⁻¹ |

| 4 | Final product formation | Product with κ²S,S-dithiolate | Exothermic relative to I1 |

This detailed mechanistic understanding highlights the role of the transition metal center in facilitating the transformation and stabilizing the resulting methanedithiolate ligand.

Strategic Applications of Methanedithiol in Advanced Organic Synthesis and Materials Science

Methanedithiol as a Synthon for Heterocyclic Compound Synthesis

This compound serves as a valuable C1 synthon for the synthesis of various sulfur-containing heterocyclic compounds. Its reaction with carbonyl compounds such as aldehydes and ketones is a fundamental approach for the formation of 1,3-dithiolane (B1216140) and 1,3-dithiane (B146892) ring systems, respectively. wikipedia.orgorganic-chemistry.org These reactions are typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org While many examples in the literature utilize ethane-1,2-dithiol or propane-1,3-dithiol for the synthesis of five- and six-membered rings, the same principles apply to this compound for the formation of four-membered thietane (B1214591) rings or for use in reactions where a methylene (B1212753) bridge between two sulfur atoms is desired. wikipedia.orgorganic-chemistry.orgmsu.edu

The reaction of dithiols with dicarbonyl compounds provides a pathway to more complex heterocyclic structures. The Paal-Knorr synthesis, a classic method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, can be adapted to use sulfur-containing nucleophiles like this compound to generate sulfur-rich heterocycles. msu.edu The high nucleophilicity of the thiol groups in this compound facilitates their addition to the carbonyl carbons, followed by cyclization to yield the heterocyclic ring.

Furthermore, this compound can be a precursor in the synthesis of more complex heterocyclic systems. For instance, its derivatives can participate in cycloaddition reactions. The formation of sulfur-rich heterocycles can also be achieved through the sulfurization of thioketones with elemental sulfur, a reaction where dithiols can play a role in the formation of the starting thiones. mdpi.com

This compound as a Precursor in Polymer and Material Science

The bifunctionality of this compound makes it an attractive monomer and crosslinking agent in polymer and materials science. Its ability to form strong, stable bonds with various substrates, particularly metals, also lends itself to applications in nanomaterials.

Synthesis of Sulfur-Containing Polymers from this compound

This compound can be used as a monomer in the synthesis of poly(thioacetals) and other sulfur-containing polymers. The condensation polymerization of this compound with aldehydes or ketones can lead to the formation of polymers with repeating thioacetal units in the backbone. These polymers are of interest due to their unique optical and mechanical properties, as well as their potential for further functionalization through the sulfur atoms.

Moreover, this compound can act as a potent crosslinking agent in polymer chemistry. sigmaaldrich.commdpi.comhengdasilane.comspecialchem.com Crosslinking involves the formation of covalent bonds between polymer chains, which creates a three-dimensional network structure. sigmaaldrich.comspecialchem.com This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. mdpi.comspecialchem.comlohtragon.com The two thiol groups of this compound can react with various functional groups on polymer chains, such as epoxides, isocyanates, or double bonds (via thiol-ene chemistry), to form these crosslinks. The degree of crosslinking, and thus the final properties of the material, can be controlled by the concentration of this compound used. sigmaaldrich.com

| Polymer Property | Effect of Crosslinking with this compound |

| Mechanical Strength | Increased tensile strength and toughness. specialchem.com |

| Thermal Stability | Enhanced resistance to deformation at high temperatures. lohtragon.com |

| Chemical Resistance | Improved resistance to solvents, acids, and bases. lohtragon.com |

| Elasticity | Can be tailored to achieve desired elastic properties. lohtragon.com |

Role in Nanomaterial Synthesis and Functionalization

The strong affinity of thiol groups for noble metal surfaces, particularly gold, makes this compound an excellent ligand for the synthesis and functionalization of nanoparticles. nanopartz.commeddocsonline.org The thiol groups can covalently bind to the surface of gold nanoparticles (AuNPs), forming a stable self-assembled monolayer (SAM). meddocsonline.org This surface modification can be used to control the size, stability, and solubility of the nanoparticles. nih.gov

This compound can be used to introduce a high density of thiol groups onto a surface, which can then be used for further functionalization. For example, a surface treated with this compound can be used to immobilize biomolecules, such as DNA or proteins, that have been modified to contain a thiol-reactive group. nih.gov This strategy is widely employed in the development of biosensors, drug delivery systems, and imaging agents. nih.govnih.govresearchgate.net The functionalization of AuNPs with small molecules like this compound is a key step in creating versatile nanoplatforms for a wide range of biochemical and biomedical applications. nih.gov

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of large, well-organized structures. wikipedia.org this compound, with its two thiol groups, can participate in various non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, making it a valuable component in the design of supramolecular assemblies.

The reversible nature of disulfide bond formation and exchange is a key feature of dynamic covalent chemistry (DCC), a subset of supramolecular chemistry. wikipedia.orgnih.govrsc.orgresearchgate.net this compound can be oxidized to form linear or cyclic oligomers containing disulfide bonds. This process can be reversible under certain conditions, allowing for the formation of dynamic libraries of compounds that can adapt to their environment. wikipedia.orgnih.gov This "error-checking" capability of DCC allows for the thermodynamically most stable structures to be formed. nih.gov

The self-assembly of this compound on metal surfaces, as mentioned in the previous section, is another example of its role in supramolecular chemistry. The formation of ordered monolayers on gold surfaces is driven by the strong Au-S interaction and van der Waals interactions between the methylene chains, leading to a highly organized two-dimensional supramolecular structure.

Utilization of this compound in the Synthesis of Specific Organosulfur Compounds

This compound is a key starting material for the synthesis of a variety of specific organosulfur compounds. One notable example is the synthesis of bis(acylthio)methane derivatives. The reaction of this compound with two equivalents of an acyl chloride or anhydride (B1165640) results in the formation of a diester of thiocarbonic acid. For instance, treatment of this compound with benzoic anhydride yields this compound dibenzoate. wikipedia.org These compounds can serve as protected forms of this compound or as intermediates in further synthetic transformations.

Another important class of compounds derived from this compound are dithioacetals. The reaction of this compound with aldehydes or ketones, as discussed in the context of heterocyclic synthesis, also provides a route to acyclic dithioacetals. For example, the reaction of this compound with formaldehyde (B43269) would yield bis(methylthio)methane. nih.gov These dithioacetals are valuable intermediates in organic synthesis, often used as protecting groups for carbonyl compounds or as precursors for the generation of carbanions.

The following table summarizes some specific organosulfur compounds that can be synthesized from this compound:

| Starting Material(s) | Product | Reaction Type |

| This compound, Benzoic Anhydride | This compound dibenzoate wikipedia.org | Acylation |

| This compound, Formaldehyde | Bis(methylthio)methane nih.gov | Thioacetalization |

| This compound, Aldehyde/Ketone | 1,3-Dithiolane/1,3-Dithiane derivatives | Thioacetalization/Cyclization |

Development of Reagents and Catalysts from this compound

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for the development of novel reagents and catalysts. The thiol groups can act as ligands, coordinating to metal centers to form stable complexes with potential catalytic activity.

Recent research has shown that gold(III) complexes featuring ligands derived from this compound exhibit catalytic activity in organic transformations. researchgate.netuniovi.es For example, a cyclometalated gold(III) complex containing a (methoxy)this compound ligand has been synthesized and characterized. researchgate.net While this specific complex was found to be inactive in the alkylation of indoles, its precursor, a dithiocarboxylate complex, showed high catalytic activity. researchgate.net This highlights the potential for tuning the catalytic properties of metal complexes by modifying the ligand structure derived from this compound.

The development of ligands from readily available starting materials like this compound is an active area of research in catalysis. nih.gov The ability to systematically modify the steric and electronic properties of the ligand by derivatizing the thiol groups or the methylene bridge of this compound offers a powerful tool for designing catalysts with specific activities and selectivities. These metal-dithiolate complexes could find applications in a wide range of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations.

Synthesis and Reactivity of Methanedithiol Derivatives and Analogues

Systematic Synthesis of Substituted Methanedithiol Derivatives

The synthesis of this compound derivatives can be broadly categorized into S-alkylation and S-acylation reactions, leading to compounds with distinct properties and applications.

S-Alkylated Derivatives: The reaction of this compound with alkyl halides or other electrophilic carbon sources under basic conditions yields S-alkylated derivatives. For instance, (methylsulfanyl)this compound can be synthesized, representing a simple S-alkylated analogue. More complex derivatives are also accessible. The reaction of this compound with diphosphorus (B173284) tetraiodide (P₂I₄) in the presence of pyridine (B92270) results in the formation of a novel phosphorus-sulfur heterocycle, demonstrating the utility of this compound in creating inorganic-organic hybrid structures.

S-Acylated Derivatives: Acylation of this compound is a common strategy to create more stable, "caged" forms of this otherwise reactive molecule. The reaction with acid anhydrides or acyl chlorides produces S-acylated derivatives. A classic example is the treatment of this compound with benzoic anhydride (B1165640), which yields the solid dibenzoate derivative, H₂C[SC(O)C₆H₅]₂. wikipedia.org This approach has been extended to create prodrugs for hydrogen sulfide (B99878) (H₂S) delivery. Acyl groups are used to protect the thiol functionalities, which can be later removed by cellular thiols like glutathione (B108866) (GSH) to release the free gem-dithiol, which then decomposes to liberate H₂S. nih.govnsf.gov

A summary of synthetic approaches to substituted this compound is presented below.

| Derivative Type | Reagents | Product Class | Reference |

| S-Alkylated | (e.g., Methyl iodide) | (Methylsulfanyl)methanethiol | lookchem.com |

| S-Acylated | (e.g., Benzoic anhydride) | Dibenzoate esters | wikipedia.org |

| Heterocyclic | Diphosphorus tetraiodide/Pyridine | Phosphorus-sulfur heterocycles | |

| H₂S Donors | Acyl chlorides/Anhydrides | Thiol-activated gem-dithiols | nih.govnsf.gov |

Comparative Reactivity Profiles of Alkylated and Acylated this compound Derivatives

The reactivity of this compound derivatives is largely dictated by the nature of the substituent on the sulfur atoms. Alkylation and acylation lead to significant differences in their chemical behavior, particularly concerning the stability of the C-S bond and the molecule's ability to act as a source of reactive sulfur species.

Alkylated Derivatives: S-alkylated methanedithiols, or thioacetals, are generally stable compounds. The thioether linkages are robust under many conditions but can be cleaved under specific, often harsh, chemical treatments. Their primary reactivity involves the chemistry of the methylene (B1212753) bridge and potential oxidation of the sulfur atoms.

Acylated Derivatives (Thioesters): In contrast, S-acylated derivatives are designed for controlled reactivity. The thioester bond in these compounds is susceptible to nucleophilic attack, particularly by thiols. This reactivity is the basis for their use as H₂S donors. The proposed mechanism for H₂S release from these "thiol-activated" donors involves a reversible thiol-thioester exchange with a biological thiol like cysteine. nih.gov This initial step generates an S-acylated cysteine and the free gem-dithiol. nih.gov The gem-dithiol is unstable in aqueous environments and spontaneously decomposes to release H₂S and an aldehyde (e.g., benzaldehyde). nih.gov

The rate of this release can be tuned by modifying the electronic properties of the acyl group. Electron-withdrawing groups on the aromatic ring of a benzoyl derivative accelerate the rate of H₂S generation, whereas electron-donating groups slow it down. nsf.gov This allows for the design of donors with tailored release profiles for research and potential therapeutic applications.

Below is a comparison of the reactivity of these derivatives.

| Derivative | Key Feature | Primary Reactivity | Trigger for Decomposition | Decomposition Products | Reference |

| S-Alkylated | Stable thioether linkage | Generally low; oxidation at sulfur | Harsh chemical conditions | Varies with conditions | |

| S-Acylated | Labile thioester bond | Nucleophilic acyl substitution | Thiols (e.g., Cysteine, GSH) | Free gem-dithiol, H₂S, Aldehyde | nih.govnsf.gov |

Dithiocarbamate (B8719985) and Related Derivatives Derived from this compound

Dithiocarbamates are a significant class of sulfur-containing compounds with applications ranging from agriculture to medicine. While typically synthesized from amines and carbon disulfide, derivatives can be conceptually and synthetically linked to this compound. For example, the reaction of a secondary amine, carbon disulfide, and an alkylating agent can produce dithiocarbamates. organic-chemistry.org this compound can serve as a precursor for related ligands in coordination chemistry. In one instance, a κ²-S,S′-azol(in)ium-2-(methoxy)methanedithiolate ligand was formed in a gold(III) complex. This transformation highlights an unexpected reactivity pathway where a dithiocarboxylate ligand is converted into a this compound-derived structure. rsc.org

The general synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then alkylated.

A representative synthesis is as follows: R₂NH + CS₂ + NaOH → [R₂NCS₂]⁻Na⁺ + H₂O [R₂NCS₂]⁻Na⁺ + R'X → R₂NC(S)SR' + NaX

While this compound itself is not directly used in this common pathway, its structural motif, the C(S)S core, is central to the final product.

Cyclic and Polycyclic Structures Incorporating this compound Scaffolds

The two thiol groups of this compound make it an ideal precursor for the synthesis of sulfur-containing heterocyclic compounds. The reaction of this compound with bifunctional electrophiles can lead to the formation of rings of various sizes.

A notable example is the reaction of this compound with malonyl chloride in the presence of pyridine, which yields the six-membered ring, 1,3-dithiane-2,5-dione. This reaction proceeds through the formation of thioester linkages followed by an intramolecular cyclization.

Another key reaction of this compound is its acid-catalyzed self-condensation, which leads to the formation of the cyclic trimer, 1,3,5-trithiane. wikipedia.orgvulcanchem.com This trimer is a stable, crystalline solid and serves as a synthetic equivalent of formaldehyde (B43269).

| Reactant for this compound | Cyclic Product | Ring Size | Product Class | Reference |

| Malonyl chloride | 1,3-Dithiane-2,5-dione | 6-membered | Cyclic dithioester | |

| Acid (self-condensation) | 1,3,5-Trithiane | 6-membered | Cyclic thioacetal | wikipedia.orgvulcanchem.com |

Structural and Mechanistic Studies of Polythiomethylene Dimercaptans

Polythiomethylene, also known as poly(methylene sulfide) or thioformaldehyde (B1214467) polymer, is the polymer derived from the unstable thioformaldehyde (H₂CS), which is the conceptual dehydration product of this compound. This compound can undergo self-polycondensation under suitable conditions to produce high molecular weight polythioformaldehyde. google.com This polymerization can also be achieved by the ring-opening polymerization of 1,3,5-trithiane. google.com

The resulting polymer, HS-(CH₂-S)n-H, consists of repeating methylene sulfide units capped with thiol end-groups, and is thus a polythiomethylene dimercaptan. Structural studies on polythiomethylene have shown it to be a crystalline polymer. Density functional theory calculations on a related oligomer, HS(CH₂SS)₉CH₂SH, suggest that polydisulfide chains can adopt a helical secondary structure, similar to an α-helix in proteins. researchgate.net In this helical structure, the S-S bonds are part of the primary chain structure. researchgate.net The polymer melts at approximately 240-260 °C and is insoluble in most common organic solvents at room temperature. google.com

The mechanism of polymerization from trithiane involves cationic catalysts that open the ring, generating a reactive intermediate that propagates the polymer chain. The process is typically carried out at high temperatures, often in a dispersion medium as the polymerization is highly exothermic. google.com

Environmental and Biological Non Human/non Clinical Aspects of Methanedithiol

Microbial Metabolism and Biotransformations of Methanedithiol

Microorganisms play a central role in the transformation of this compound in various environments. It can be both a product of microbial metabolism and a substrate for further microbial degradation. For instance, this compound has been identified as a metabolite in the biodegradation of the organophosphate insecticide phorate (B1677698) by Pseudomonas strains. nih.govresearchgate.net

Aerobic and Anaerobic Degradation Pathways in Microbial Systems

The degradation of volatile sulfur compounds like this compound can occur under both aerobic and anaerobic conditions, though the specific pathways for this compound are not as extensively studied as those for its analogue, methanethiol (B179389).

Anaerobic Degradation: In anoxic environments such as sediments and sewers, anaerobic microorganisms, particularly methanogens, are key players in the degradation of methanethiol and, by extension, likely this compound. nih.govnih.govresearchgate.net The degradation of methanethiol in anaerobic sewers has been shown to be strongly correlated with the methanogenic activity of the sewer biofilms. researchgate.net In some freshwater sediments, methanogenesis has been identified as the primary mechanism for the consumption of dimethyl sulfide (B99878) and methanethiol. nih.govnih.gov The process of anaerobic degradation is a critical step in the cycling of sulfur in these environments. scialert.net

Role in Biogeochemical Sulfur Cycling

This compound is an intermediate in the global biogeochemical sulfur cycle, connecting the breakdown of organic sulfur compounds to the formation of other volatile sulfur species. acs.organnualreviews.orgmdpi.com It is formed naturally in various environments, including marine ecosystems and through the decomposition of sulfur-containing amino acids. acs.organnualreviews.org For example, the enzymatic breakdown of djenkolic acid, found in certain beans, by C-S lyase produces this compound. annualreviews.org This biogenic this compound can then be oxidized to form various cyclic polysulfides. annualreviews.org

Volatile organic sulfur compounds, including this compound, are released from both terrestrial and aquatic ecosystems and contribute to the atmospheric sulfur budget. acs.orgmdpi.commpg.de These compounds can influence atmospheric chemistry, including the formation of cloud condensation nuclei. mpg.de The degradation of organic matter, rather than sulfate (B86663) reduction, has been suggested as the main driver for the emission of some volatile sulfur compounds in certain peatland ecosystems. mpg.de

Environmental Fate and Transport of this compound Analogues

The environmental fate and transport of this compound are largely governed by its physical and chemical properties, particularly its high volatility. wikipedia.org As a volatile organic sulfur compound (VOSC), it is expected to partition readily into the atmosphere from soil and water. The stability of VOSCs can be influenced by environmental factors such as temperature. For instance, studies on the stability of methanethiol in sampling bags showed greater losses at higher temperatures, indicating its reactivity and potential for degradation or interaction with surfaces. iwaponline.com

The reactivity of the thiol groups in this compound suggests it can undergo oxidation and other transformations in the environment. wikipedia.org For example, ethane-1,1-dithiol, a related compound, is known to be converted to tetrathiane in the presence of oxygen. wikipedia.org Similarly, this compound can be expected to have a relatively short atmospheric lifetime due to reactions with atmospheric oxidants.

Enzymatic Transformations Involving Dithiol-Containing Compounds (General Biochemical Mechanisms)

Enzymes play a crucial role in the transformation of dithiol-containing compounds in biological systems. These transformations are diverse and include oxidation-reduction reactions and the formation and cleavage of disulfide bonds.

One example of enzymatic transformation is the oxidation of dithiols by flavoenzymes. The semisynthetic enzyme flavopapain has been shown to be an effective catalyst for the oxidation of various dithiols, including dithiothreitol (B142953) and dihydrolipoic acid. acs.org Such reactions are fundamental in cellular redox processes. libretexts.org

Dithiols are also involved in detoxification pathways. For instance, vicinal cysteine residues in peptides, which are biological dithiols, can dealkylate toxic organotin compounds through a pseudo-enzymatic reaction mechanism. nih.gov Enzymes can also be utilized for the controlled generation of thiols from more stable precursors. Lipases and esterases can catalyze the hydrolysis of thioacetates to produce the corresponding thiols, which has applications in the food and flavor industry. imreblank.ch Furthermore, D-proline reductase is an enzyme that utilizes a dithiol as a reductant. genome.jp

Detection and Quantification of this compound in Environmental Samples

The detection and quantification of this compound in environmental samples present analytical challenges due to its high volatility, reactivity, and typically low concentrations. mdpi.com However, several advanced analytical techniques have been developed for the measurement of volatile sulfur compounds.

Gas chromatography (GC) coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), is a common method for the analysis of these compounds. For enhanced sensitivity and selectivity, GC can be combined with mass spectrometry (GC-MS). nih.govresearchgate.netmdpi.com

To overcome the challenge of low concentrations in environmental matrices like air and water, pre-concentration techniques are often employed. Solid-phase microextraction (SPME) is a widely used sample preparation method that can effectively concentrate volatile sulfur compounds prior to GC analysis. mdpi.com The choice of analytical method and sample handling procedures is critical to ensure the accuracy and reliability of the quantification of reactive compounds like this compound. chemistry-matters.comconicet.gov.ar

Emerging Research Frontiers and Future Directions for Methanedithiol Chemistry

Exploration of Novel Catalytic Applications and Mechanistic Insights

Methanedithiol and its derivatives are emerging as versatile ligands in coordination chemistry, leading to the development of novel metal complexes with significant catalytic potential. The geminal dithiol arrangement allows for the formation of stable chelate structures that can modulate the electronic and steric properties of a metal center, thereby influencing its catalytic activity. nih.gov

Recent studies have demonstrated the synthesis of cyclometallated gold(III) complexes incorporating this compound-derived ligands. rsc.orgrsc.org A series of [Au(dppta)(azdtc)Cl] complexes, where 'azdtc' is an azol(in)ium-2-dithiocarboxylate ligand, were found to effectively catalyze the alkylation of indoles. rsc.orgrsc.org However, upon treatment with methanol (B129727), these complexes transform into a new family of (C^S, S^S)-cyclometallated gold(III) complexes with an azol(in)ium-2-(methoxy)methanedithiolate (azmtd) ligand. rsc.orgrsc.org Interestingly, these this compound-containing complexes were found to be catalytically inactive for the same reaction. rsc.org This finding provides crucial mechanistic insight, suggesting that the transformation to the methanedithiolate derivative stabilizes the Au(III) center, rendering it less reactive and inhibiting its catalytic function in this specific transformation. rsc.org

Catalytic Activity of Gold(III) Complexes in Indole Alkylation

| Complex Type | Ligand | Catalytic Activity | Yield of Alkylated Indole |

|---|---|---|---|

| [Au(dppta)(azdtc)Cl] | Azol(in)ium-2-dithiocarboxylate | Active | Good |

| [Au(dppta)(azmtd)] | Azol(in)ium-2-(methoxy)methanedithiolate | Inactive | Poor |

Beyond gold, methanedithiolate (mdt) is a crucial ligand in the synthesis of diiron hexacarbonyl compounds, which serve as structural and functional models for the active site of [Fe-Fe]-hydrogenase enzymes. bsu.edu These bio-inspired models are instrumental for understanding the mechanisms of biological hydrogen production and for designing new catalysts for the hydrogen economy. bsu.edu The study of such complexes offers insights into the cooperative activation of substrates across multiple metal centers bridged by ligands like methanedithiolate. nih.govbsu.edu General mechanisms in metal complex catalysis, such as oxidative addition and reductive elimination, are fundamental to the function of these systems. numberanalytics.com

Development of Advanced Materials Based on this compound Scaffolds

The unique reactivity of this compound's two thiol groups makes it an excellent building block or "scaffold" for advanced functional materials. Its ability to act as a cross-linking agent or to be incorporated into polymer backbones is a key area of investigation.

Recent breakthroughs have highlighted its utility in several material applications:

Polymer Crosslinking : this compound serves as a highly effective chain transfer agent in rubber vulcanization, reportedly improving the tensile strength of the resulting material by 40% compared to traditional sulfur-donating compounds. vulcanchem.com

Hydrogen Sulfide (B99878) (H₂S) Donors : For biomedical applications, stabilized derivatives of this compound have been developed that exhibit controlled release kinetics of hydrogen sulfide (t₁/₂ = 12-48 hours) in physiological buffers. vulcanchem.com These materials have potential for use in cardiovascular therapies where H₂S is a key signaling molecule. vulcanchem.com

Heavy Metal Remediation : The compound shows strong chelation with heavy metal ions, forming stable complexes with mercury (Hg²⁺, log K = 15.3) and lead (Pb²⁺, log K = 12.8). vulcanchem.com This suggests the potential for developing this compound-based sorbents and filters for environmental remediation. vulcanchem.com

Porous Hybrid Materials : A patented method describes the production of porous organic-inorganic hybrid materials utilizing this compound, pointing towards applications in catalysis, separation, or nanoparticle synthesis. google.com

Optical Resins : this compound has been included as a component in polysulfide-based resin compositions, which are used to create optical materials. googleapis.comgoogle.com

Applications of this compound-Based Materials

| Application Area | Function of this compound | Key Finding/Property | Reference |

|---|---|---|---|

| Polymer Chemistry | Chain Transfer Agent | Improves rubber tensile strength by 40% | vulcanchem.com |

| Biomedical Engineering | H₂S Donor Scaffold | Controlled release (t₁/₂ = 12-48 hr) for potential therapies | vulcanchem.com |

| Environmental Science | Chelating Agent | Forms stable complexes with Hg²⁺ and Pb²⁺ for remediation | vulcanchem.com |

| Advanced Materials | Precursor | Component in porous organic-inorganic hybrid materials | google.com |

| Optical Materials | Monomer/Component | Used in polysulfide-based resin compositions | googleapis.comgoogle.com |

Innovations in Green Synthetic Methodologies for this compound

Traditional synthesis of this compound involves the reaction of formaldehyde (B43269) with hydrogen sulfide under pressure, a process that presents challenges in terms of safety and environmental impact. wikipedia.org The high reactivity and instability of this compound, which can rapidly polymerize, further complicates its handling and necessitates its fresh preparation for use. bsu.edu These challenges have spurred research into more sustainable and efficient "green" synthetic routes.

Promising innovations in this area include:

Photocatalytic Synthesis : Research is underway to develop photocatalytic systems that can utilize hydrogen sulfide at ambient pressure for the synthesis of this compound. vulcanchem.com This approach avoids the need for high-pressure reactors, reducing energy consumption and improving safety. vulcanchem.com

Biotechnological Production : A significant discovery in 2025 was the enzyme-mediated production of this compound in certain strains of the bacterium Pseudomonas putida. vulcanchem.com This finding opens the door to developing biotechnological fermentation routes for producing the compound from renewable feedstocks under mild, aqueous conditions, representing a major step forward in green chemistry. vulcanchem.com

These emerging methodologies aim to replace harsh reaction conditions with more environmentally benign alternatives, enhancing the sustainability of this compound production for its expanding applications.

Advanced Computational Design and Prediction of this compound Systems

Computational chemistry is becoming an indispensable tool for accelerating research in this compound chemistry. Theoretical calculations provide deep insights into the structure, stability, and reactivity of this compound and its derivatives, guiding experimental efforts and predicting novel properties.

Key areas where computational methods are being applied include:

Mechanistic Elucidation : Density Functional Theory (DFT) calculations have been used to map the reaction profiles of gold(III) complexes containing methanedithiolate ligands. researchgate.net These computations help explain the observed differences in catalytic activity by comparing the stability of intermediates and transition states. rsc.orgresearchgate.net